1-[3-(4-CHLOROANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXAMIDE
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Overview
Description
1-[3-(4-Chloroanilino)-3-oxopropyl]-4-piperidinecarboxamide is a synthetic organic compound that features a piperidine ring substituted with a 4-chloroanilino group and an oxopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-chloroanilino)-3-oxopropyl]-4-piperidinecarboxamide typically involves the reaction of 4-chloroaniline with acrylonitrile to form 3-(4-chloroanilino)propionitrile. This intermediate is then subjected to further reactions to introduce the piperidinecarboxamide moiety. The reaction conditions often involve the use of cupric acetate as a catalyst and heating to reflux temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(4-Chloroanilino)-3-oxopropyl]-4-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The chloro group on the aniline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
1-[3-(4-Chloroanilino)-3-oxopropyl]-4-piperidinecarboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biology: The compound can be used in biochemical assays to study enzyme inhibition or receptor binding.
Industry: It may be utilized in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[3-(4-chloroanilino)-3-oxopropyl]-4-piperidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, compounds with similar structures have been shown to inhibit epidermal growth factor receptor tyrosine kinase, which plays a role in cell signaling pathways . This inhibition can lead to the modulation of cellular processes, making the compound a potential candidate for anticancer therapies.
Comparison with Similar Compounds
4-Chloroaniline: A precursor in the synthesis of the target compound, used in various industrial applications.
Dichloroanilines: These compounds have similar structural features but differ in the number and position of chlorine atoms on the aniline ring.
Uniqueness: 1-[3-(4-Chloroanilino)-3-oxopropyl]-4-piperidinecarboxamide is unique due to its specific substitution pattern and the presence of both an oxopropyl group and a piperidinecarboxamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[3-(4-chloroanilino)-3-oxopropyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O2/c16-12-1-3-13(4-2-12)18-14(20)7-10-19-8-5-11(6-9-19)15(17)21/h1-4,11H,5-10H2,(H2,17,21)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTNWFHJIAIHRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CCC(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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